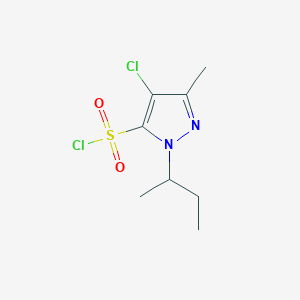

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1245823-80-6

Cat. No.: VC4538678

Molecular Formula: C8H12Cl2N2O2S

Molecular Weight: 271.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245823-80-6 |

|---|---|

| Molecular Formula | C8H12Cl2N2O2S |

| Molecular Weight | 271.16 |

| IUPAC Name | 2-butan-2-yl-4-chloro-5-methylpyrazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H12Cl2N2O2S/c1-4-5(2)12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3 |

| Standard InChI Key | ZGKIYYUBTWCCJV-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₈H₁₂Cl₂N₂O₂S and a molecular weight of 271.16 g/mol . Key structural elements include:

-

A pyrazole ring (1H-pyrazole) as the core scaffold.

-

sec-Butyl group at position 1, contributing steric bulk and lipophilicity.

-

Chlorine atom at position 4, enhancing electrophilic reactivity.

-

Methyl group at position 3, influencing electronic effects.

-

Sulfonyl chloride (-SO₂Cl) at position 5, enabling nucleophilic substitution reactions.

Table 1: Substituent Positions and Functional Groups

| Position | Substituent | Role in Reactivity |

|---|---|---|

| 1 | sec-Butyl (C₄H₉) | Steric hindrance, lipophilicity |

| 3 | Methyl (CH₃) | Electron-donating effect |

| 4 | Chlorine (Cl) | Electrophilic activation |

| 5 | Sulfonyl chloride | Nucleophilic substitution site |

The sulfonyl chloride group is highly reactive, permitting facile conversion to sulfonamides, sulfonate esters, or sulfonic acids .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via diazotization-sulfonation sequences, analogous to methods described for quinoline-5-sulfonyl chloride :

-

Diazotization: 5-Aminopyrazole derivatives react with NaNO₂/HCl at low temperatures (-10°C to 10°C) to form diazonium salts.

-

Sulfonylation: The diazonium intermediate is treated with SO₂ in acetic acid, followed by chlorination with Cl₂ or SO₂Cl₂ to install the sulfonyl chloride group .

Critical Reaction Parameters:

-

Temperature control: Diazotization requires strict maintenance of sub-10°C conditions to prevent decomposition .

-

Catalysts: CuCl₂ accelerates sulfonylation by facilitating SO₂ insertion .

-

Solvents: Acetic acid is preferred for its ability to stabilize reactive intermediates .

Industrial-Scale Production

Global suppliers like Block Chemical Technology (Shanghai) Co., Ltd. offer the compound at scale, with prices ranging from $50–$200/g depending on purity (typically >95%) . Challenges include:

-

Handling corrosive reagents (e.g., SO₂Cl₂).

-

Purifying the hygroscopic sulfonyl chloride product.

Physicochemical Properties

Stability and Solubility

-

Stability: Sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid. Storage under anhydrous conditions (e.g., molecular sieves) is critical .

-

Solubility:

Applications in Drug Discovery

Role in Medicinal Chemistry

The compound serves as a key building block for sulfonamide-containing inhibitors, exemplified by its use in developing N-acylethanolamine acid amidase (NAAA) inhibitors :

-

ARN19689: A potent NAAA inhibitor (IC₅₀ = 42 nM) derived from pyrazole sulfonamides, showing anti-inflammatory activity .

-

Structure-Activity Relationship (SAR):

Table 2: Bioactivity of Pyrazole Sulfonamide Derivatives

| Compound | Target | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|---|

| ARN19689 | hNAAA | 0.042 | sec-Butyl, 4-Cl, 3-CH₃ |

| Analog 9 | hNAAA | 0.21 | n-Propyl at position 5 |

| Analog 12 | hNAAA | 0.78 | tert-Butyl at position 5 |

Agrochemical Applications

In agrochemistry, the sulfonyl chloride moiety is leveraged to synthesize herbicides and fungicides:

-

Sulfonylurea herbicides: Derived from condensation with aminotriazines.

-

Fungicidal activity: Pyrazole sulfonamides disrupt fungal cell wall biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume